molecular formula C14H29NO2 B14644271 3-Hydroxytetradecanamide CAS No. 51758-15-7

3-Hydroxytetradecanamide

Cat. No.: B14644271
CAS No.: 51758-15-7
M. Wt: 243.39 g/mol
InChI Key: IUDGBEPFKNDFAO-UHFFFAOYSA-N
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Description

3-Hydroxytetradecanamide (C₁₄H₂₉NO₂) is a fatty acid amide characterized by a 14-carbon chain with a hydroxyl group at the third carbon and an amide functional group. Derivatives like Methyl 3-hydroxytetradecanoate () highlight the importance of the hydroxyl group in modulating solubility and biological activity.

Properties

CAS No.

51758-15-7

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

3-hydroxytetradecanamide

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(16)12-14(15)17/h13,16H,2-12H2,1H3,(H2,15,17)

InChI Key

IUDGBEPFKNDFAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxytetradecanamide can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, and amines

Major Products Formed:

Scientific Research Applications

3-Hydroxytetradecanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-hydroxytetradecanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), leading to alterations in gene expression and cellular functions. The hydroxamic acid moiety is crucial for its binding to metal ions in the active sites of these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Hydroxytetradecanamide with key analogs based on chain length, functional groups, and applications:

Compound Name Molecular Formula Chain Length Functional Groups Key Properties/Applications References
This compound C₁₄H₂₉NO₂ C14 -OH (C3), -CONH₂ Hypothesized role in lipid signaling [13]
3-Hydroxy-N-[(3S)-2-oxotetrahydro-3-furanyl]dodecanamide C₁₆H₂₇NO₄ C12 -OH (C3), tetrahydrofuran ring Bacterial quorum-sensing molecule (e.g., homoserine lactone derivatives) [1, 12]
Tridecanamide C₁₃H₂₇NO C13 -CONH₂ Low acute toxicity; chronic aquatic hazard (H413) [3]
N-(3-Hydroxypropyl)dodecanamide C₁₅H₃₁NO₂ C12 -OH (propyl chain), -CONH₂ Surfactant or lipid intermediate; no hazard data available [15]
3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide C₂₀H₃₃NO₄ C16 -Oxo (C3), tetrahydrofuran ring Structural analog of opioid derivatives; regulated as Schedule I compound [16]

Key Observations:

Chain Length and Bioactivity: Shorter chains (C12–C14) are common in signaling molecules (e.g., ’s dodecanamide derivative). Longer chains (C16) may enhance lipid solubility or receptor binding, as seen in opioid analogs (). The hydroxyl group at C3 in this compound likely increases hydrophilicity compared to non-hydroxylated analogs like Tridecanamide.

Oxo groups () may alter metabolic stability or enzymatic recognition.

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